molecular formula C18H17N3O3 B4295310 METHYL 2-{4-[(4-METHYLPHTHALAZIN-1-YL)AMINO]PHENOXY}ACETATE

METHYL 2-{4-[(4-METHYLPHTHALAZIN-1-YL)AMINO]PHENOXY}ACETATE

Cat. No.: B4295310
M. Wt: 323.3 g/mol
InChI Key: PUKOUYGNMMXDBU-UHFFFAOYSA-N
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Description

Methyl {4-[(4-methylphthalazin-1-yl)amino]phenoxy}acetate is an organic compound that belongs to the class of phthalazines This compound is characterized by its unique structure, which includes a phthalazine ring system substituted with a methyl group and an amino group, linked to a phenoxyacetic acid ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{4-[(4-METHYLPHTHALAZIN-1-YL)AMINO]PHENOXY}ACETATE typically involves a multi-step process. One common synthetic route starts with the preparation of 4-methylphthalazine, which is then reacted with an appropriate amine to introduce the amino group. The resulting intermediate is then coupled with phenoxyacetic acid or its derivatives under esterification conditions to yield the final product. The reaction conditions often involve the use of catalysts, such as acids or bases, and may require specific temperatures and solvents to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for cost-effectiveness and efficiency, utilizing continuous flow reactors and automated systems to control reaction parameters. Purification steps, such as crystallization or chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl {4-[(4-methylphthalazin-1-yl)amino]phenoxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives. Substitution reactions can result in a wide variety of products, depending on the nature of the substituents introduced.

Scientific Research Applications

Methyl {4-[(4-methylphthalazin-1-yl)amino]phenoxy}acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly if it exhibits pharmacological properties.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of METHYL 2-{4-[(4-METHYLPHTHALAZIN-1-YL)AMINO]PHENOXY}ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific context in which the compound is used, such as its role in a biological system or a chemical reaction.

Comparison with Similar Compounds

Methyl {4-[(4-methylphthalazin-1-yl)amino]phenoxy}acetate can be compared with other similar compounds, such as:

    Phthalazine derivatives: These compounds share the phthalazine ring system but may have different substituents, leading to variations in their chemical and biological properties.

    Phenoxyacetic acid esters: These compounds have a similar ester linkage but may differ in the aromatic or aliphatic groups attached to the phenoxy moiety.

Properties

IUPAC Name

methyl 2-[4-[(4-methylphthalazin-1-yl)amino]phenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-12-15-5-3-4-6-16(15)18(21-20-12)19-13-7-9-14(10-8-13)24-11-17(22)23-2/h3-10H,11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUKOUYGNMMXDBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C2=CC=CC=C12)NC3=CC=C(C=C3)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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